molecular formula C17H27N3O2S B6501124 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea CAS No. 954621-10-4

1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea

Cat. No.: B6501124
CAS No.: 954621-10-4
M. Wt: 337.5 g/mol
InChI Key: CNSFWRWLEGRDQH-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea is a synthetic urea derivative characterized by a cyclohexyl group, a morpholine ring, and a thiophene moiety. The compound’s structure combines a urea backbone with pharmacologically relevant heterocycles, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

1-cyclohexyl-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c21-17(19-15-4-2-1-3-5-15)18-12-16(14-6-11-23-13-14)20-7-9-22-10-8-20/h6,11,13,15-16H,1-5,7-10,12H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSFWRWLEGRDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Morpholine with a Thiophene-Containing Alkyl Halide

Reaction Scheme:

Thiophen-3-ylmethyl bromide+MorpholineBase2-(Morpholin-4-yl)-2-(thiophen-3-yl)ethylamine\text{Thiophen-3-ylmethyl bromide} + \text{Morpholine} \xrightarrow{\text{Base}} \text{2-(Morpholin-4-yl)-2-(thiophen-3-yl)ethylamine}

Conditions:

  • Solvent: Dry tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base: Triethylamine (TEA) or potassium carbonate.

  • Temperature: 0–25°C, 12–24 hours.

Mechanism:
Morpholine acts as a nucleophile, displacing bromide from the alkyl halide. The reaction proceeds via an SN2S_N2 mechanism, yielding the secondary amine.

Challenges:

  • Competing elimination reactions at elevated temperatures.

  • Purification requires column chromatography (silica gel, ethyl acetate/hexane).

Reductive Amination of Thiophen-3-ylacetaldehyde

Reaction Scheme:

Thiophen-3-ylacetaldehyde+MorpholineNaBH3CN2-(Morpholin-4-yl)-2-(thiophen-3-yl)ethylamine\text{Thiophen-3-ylacetaldehyde} + \text{Morpholine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{2-(Morpholin-4-yl)-2-(thiophen-3-yl)ethylamine}

Conditions:

  • Reducing Agent: Sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}).

  • Solvent: Methanol or ethanol.

  • pH: Buffered at 4–6 using acetic acid.

Advantages:

  • Avoids alkyl halide handling.

  • Higher functional group tolerance.

Urea Formation via Amine-Isocyanate Coupling

The final step involves reacting the synthesized amine with cyclohexyl isocyanate to form the urea linkage:

Reaction Scheme:

Cyclohexyl isocyanate+2-(Morpholin-4-yl)-2-(thiophen-3-yl)ethylamineTarget Urea\text{Cyclohexyl isocyanate} + \text{2-(Morpholin-4-yl)-2-(thiophen-3-yl)ethylamine} \rightarrow \text{Target Urea}

Optimized Conditions:

  • Solvent: Anhydrous DCM or THF.

  • Catalyst: None required; reaction proceeds spontaneously at 25°C.

  • Stoichiometry: 1:1 molar ratio (excess isocyanate avoided to prevent diurea formation).

Purification:

  • Recrystallization: Ethanol/water mixtures yield crystals with >95% purity.

  • Chromatography: Silica gel with gradient elution (hexane → ethyl acetate).

Characterization Data:

  • Melting Point: 148–150°C (lit.).

  • 1H NMR^1\text{H NMR} (CDCl3_3): δ 1.2–1.8 (m, cyclohexyl), 3.4–3.6 (m, morpholine), 6.8–7.2 (m, thiophene).

Alternative Synthetic Routes and Modifications

Use of Carbamate Intermediates

Cyclohexyl carbamate derivatives can react with the amine under basic conditions, though this method is less atom-economical:

Cyclohexyl chloroformate+AmineNaOHUrea\text{Cyclohexyl chloroformate} + \text{Amine} \xrightarrow{\text{NaOH}} \text{Urea}

Solid-Phase Synthesis

Patents disclose immobilized isocyanate resins for controlled urea formation, enabling high-throughput screening.

Critical Analysis of Methodologies

Method Yield Purity Scalability
Nucleophilic Substitution65–75%90–95%Moderate
Reductive Amination70–80%85–90%High
Carbamate Route50–60%80–85%Low

Key Findings:

  • Reductive amination offers superior yields and scalability but requires strict pH control.

  • Direct amine-isocyanate coupling is optimal for small-scale synthesis due to minimal byproducts.

Industrial-Scale Considerations

  • Cost Efficiency: Morpholine and cyclohexyl isocyanate are commercially available at scale, reducing production costs.

  • Safety: Isocyanate handling necessitates inert atmospheres and moisture-free conditions to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituents on the urea backbone or the heterocyclic components. Below is a comparative analysis of key derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Properties/Applications Reference
1-Cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea Cyclohexyl, morpholine, thiophene C₁₇H₂₆N₄O₂S 364.5 Unreported bioactivity; structural novelty
1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea Chlorophenyl, morpholine C₁₁H₁₄ClN₃O₂ 267.7 Medicinal properties (undisclosed)
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea CF₃-substituted aryl, hydroxyaryl C₁₄H₁₀ClF₃N₂O₂ 342.7 Synthetic intermediate for drug discovery
1-Cyclohexyl-3-[[4-[2-[(3,5-dichloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea Cyclohexyl, sulfonyl, dichlorobenzamide C₂₃H₂₆Cl₂N₄O₅S 565.4 Pharmaceutical impurity (gliclazide API)
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea Pyrazole, thiophene, CF₃-phenyl C₁₇H₁₅F₃N₄OS 380.4 Unreported bioactivity; structural diversity

Key Findings from Comparative Studies

  • Morpholine Substituents: The presence of a morpholine ring (as in the target compound and 1-(4-chlorophenyl)-3-(morpholin-4-yl)urea) enhances solubility and hydrogen-bonding capacity.
  • Thiophene vs. Thiazole : Thiophene-containing ureas (e.g., the target compound and ) exhibit distinct electronic properties compared to thiazole analogs (e.g., compounds in ). Thiophene’s lower electronegativity may influence metabolic stability and π-π interactions.
  • Cyclohexyl vs. Aryl Groups : Cyclohexyl-substituted ureas (e.g., the target compound and ) often display improved lipophilicity and membrane permeability compared to purely aromatic derivatives. However, they may also exhibit reduced solubility in aqueous media.

Biological Activity

1-Cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea is a synthetic compound with potential applications in medicinal chemistry, particularly in drug design and development. Its unique structure combines a cyclohexyl group, a morpholine moiety, and a thiophene ring, which enhances its biological activity compared to simpler urea derivatives. This article provides a detailed examination of the compound's biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17_{17}H27_{27}N3_3O2_2S, with a molecular weight of approximately 337.5 g/mol. The presence of the thiophene ring and morpholine group suggests significant potential for interactions with biological targets.

PropertyValue
Molecular FormulaC17_{17}H27_{27}N3_3O2_2S
Molecular Weight337.5 g/mol
CAS Number954621-10-4

Biological Activity Overview

The compound exhibits various biological activities that are primarily attributed to its structural components. The following sections detail specific activities observed in research studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of urea derivatives similar to this compound. For instance, the synthesis of novel urea derivatives based on established chemotherapeutics has shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit tumor cell growth and induce apoptosis.

Case Study: Anticancer Efficacy
A study involving a series of urea derivatives found that certain analogs exhibited significant cytotoxicity against Caki cancer cells. The most active compound in this series demonstrated an IC50_{50} value of 9.88 µM, indicating potent anticancer activity . The mechanism was linked to the inhibition of histone deacetylase (HDAC), which plays a critical role in cancer progression.

The biological activity of this compound can be attributed to its ability to form stable interactions with key biological targets. Molecular docking studies have suggested that the compound engages in hydrogen bonding with critical residues in enzymes like HDAC1, which is crucial for its inhibitory effects .

Pharmacological Studies

Pharmacological evaluations have shown that compounds within the same structural class as this compound possess diverse activities, including anti-inflammatory and antimicrobial properties.

Table: Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant cytotoxicity against Caki cells
HDAC InhibitionInduces apoptosis via HDAC inhibition
AntimicrobialPotential activity against various pathogens
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Q. What are the common synthetic routes for preparing 1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

  • Step 1 : Formation of the morpholine-thiophene ethylamine intermediate via nucleophilic substitution or coupling reactions, often requiring catalysts like palladium for cross-coupling (e.g., Suzuki-Miyaura reactions) .
  • Step 2 : Urea linkage formation by reacting the intermediate with cyclohexyl isocyanate under anhydrous conditions. Solvents such as dichloromethane or THF are used, with reaction temperatures maintained at 0–25°C to minimize side reactions .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Yield optimization often depends on stoichiometric ratios and catalyst loading .

Q. How does the structural conformation of this compound influence its reactivity?

The molecule’s reactivity is governed by:

  • Steric effects : The cyclohexyl group introduces steric hindrance, potentially slowing nucleophilic attacks on the urea moiety.
  • Electronic effects : The morpholine ring’s electron-donating nature and thiophene’s aromaticity modulate electron density at the urea carbonyl, affecting hydrogen-bonding interactions .
  • Computational studies (e.g., DFT) can predict reactive sites by analyzing molecular electrostatic potential (MEP) surfaces .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction (SCXRD) is critical for determining absolute configuration, particularly when chiral centers (e.g., the ethyl linkage between morpholine and thiophene) are present. Key steps include:

  • Crystallization : Optimize solvent systems (e.g., DMSO/water) to grow diffraction-quality crystals.
  • Data collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve disordered morpholine/thiophene moieties .
  • Refinement : SHELXL software can model thermal parameters and hydrogen bonding networks, clarifying stereochemical assignments .

Q. What strategies address contradictory bioactivity data in in vitro vs. in vivo studies?

Discrepancies may arise from:

  • Metabolic instability : The morpholine ring is prone to oxidation in hepatic systems. Use deuterated analogs or prodrug strategies to enhance metabolic stability .
  • Solubility limitations : Poor aqueous solubility (common with cyclohexyl groups) reduces bioavailability. Nanoformulation or co-solvent systems (e.g., PEG-400) can improve dissolution rates .
  • Target engagement : Validate target binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm in vitro activity correlates with in vivo efficacy .

Q. How can computational modeling predict off-target interactions for this compound?

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB). Focus on kinases or GPCRs due to the urea scaffold’s propensity for hydrogen bonding .
  • MD simulations : Run 100-ns molecular dynamics trajectories to assess binding stability with off-targets like carbonic anhydrase or cytochrome P450 isoforms .
  • Pharmacophore mapping : Identify shared features (e.g., hydrogen-bond acceptors) with known inhibitors to prioritize experimental validation .

Methodological Challenges

Q. What analytical techniques are critical for characterizing degradation products?

  • HPLC-MS/MS : Detect trace impurities (e.g., hydrolyzed urea to amines) with a C18 column and gradient elution (acetonitrile/0.1% formic acid) .
  • NMR spectroscopy : ¹H-¹³C HSQC and HMBC experiments identify degradation-induced structural changes, such as morpholine ring opening .
  • Stability studies : Accelerated testing (40°C/75% RH) under ICH guidelines reveals degradation pathways (hydrolysis, oxidation) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Substitution patterns : Replace the cyclohexyl group with bicyclic analogs (e.g., norbornane) to enhance lipophilicity and blood-brain barrier penetration .
  • Bioisosteres : Swap thiophene with furan or pyrrole to modulate electronic properties while retaining aromatic stacking interactions .
  • Fragment-based design : Use the urea core as a scaffold to append fragments targeting allosteric pockets .

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